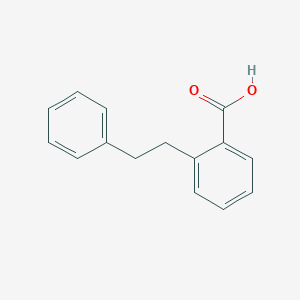

2-Bibenzylcarboxylic Acid

Descripción general

Descripción

2-Bibenzylcarboxylic acid (IUPAC: 2-phenethylbenzoic acid; CAS 4890-85-1) is a substituted benzoic acid derivative with a phenethyl group attached to the benzene ring at the ortho position relative to the carboxylic acid group. Its molecular formula is C₁₅H₁₄O₂, with a molecular weight of 226.27 g/mol . Key physicochemical properties include:

- Melting point: 127–132°C

- Boiling point: 358.4°C (at 760 mmHg)

- Density: 1.2 g/cm³

- Appearance: White to off-white crystalline powder

- Hazard profile: Irritant (XI classification; R36/37/38) with risks of eye, skin, and respiratory irritation .

It serves as a precursor in organic synthesis, particularly for pharmaceutical intermediates and specialty polymers .

Métodos De Preparación

Suzuki-Miyaura Cross-Coupling

Methodology

This method utilizes palladium-catalyzed coupling between aryl halides and boronic acids to construct the biphenyl backbone. A representative procedure involves:

-

Substrates : 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid and substituted boronic acids.

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Conditions : 1,4-Dioxane/water (4:1), K₂CO₃, 80°C, 16 hours .

Example Reaction

3\text{)}4, 80^\circ \text{C}} \text{2-Bibenzylcarboxylic acid derivative}

Key Data

Advantages : High regioselectivity, compatibility with diverse substituents.

Limitations : Requires expensive Pd catalysts and inert conditions.

Hydrolysis of Oxazoline Derivatives

Industrial-Scale Process

Oxazoline intermediates are saponified under high-pressure conditions:

-

Substrate : (2-Oxazolinyl)-2-biphenyl derivatives.

-

Reagents : Concentrated HCl (20–30%), inert solvent (toluene or xylene).

Reaction Scheme

Key Data

Advantages : High yields, minimal byproducts.

Limitations : Requires specialized high-pressure reactors.

Reduction of Benzpthalide

Classical Reduction

Benzpthalide is reduced using hydrogenation catalysts:

-

Substrate : Benzpthalide.

-

Reducing Agents : H₂/Pd-C, H₂/Raney Ni, or HI.

Example Reaction

Key Data

Advantages : Simple setup, uses readily available catalysts.

Limitations : Moderate yields, competing over-reduction pathways.

Phthalic Anhydride Condensation and Hydrogenation

Multi-Step Synthesis

-

Condensation : Phthalic anhydride reacts with phenylacetic acid to form benzylidenephthalide.

-

Hydrolysis : Benzylidenephthalide is hydrolyzed to sodium o-benzoylbenzoate.

-

Hydrogenation : Catalytic hydrogenation yields sodium o-β-phenylethylbenzoate.

-

Acidification : Neutralization with HCl gives this compound .

Key Data

Advantages : Scalable, uses inexpensive starting materials.

Limitations : Multi-step process with intermediate purification.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Complexity |

|---|---|---|---|---|

| Suzuki-Miyaura | 70–97 | High | Moderate | High |

| Oxazoline Hydrolysis | 85–92 | Moderate | High | Medium |

| Benzpthalide Reduction | 75–88 | Low | Low | Low |

| Phthalic Anhydride Route | 80–90 | Low | High | High |

Análisis De Reacciones Químicas

Types of Reactions

2-Bibenzylcarboxylic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction can yield alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with catalysts like Pd-C or Raney nickel.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Phenylethyl alcohol.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Synthesis of Complex Molecules

2-Bibenzylcarboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the creation of more complex molecules, allowing researchers to explore new chemical entities and their properties. Its functional groups facilitate various reactions, including esterification and amidation, making it a versatile reagent in synthetic chemistry.

2. Industrial Applications

In the industrial sector, this compound is employed in the production of dyes and pigments. Its unique chemical structure contributes to the stability and color properties of these compounds, making it valuable in manufacturing processes.

Biological Applications

1. Anticancer Research

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. In vitro assays demonstrated that certain derivatives effectively inhibit cell proliferation in breast cancer cell lines (e.g., MCF-7). For instance, one study reported that a derivative exhibited an IC50 value of 10 µM, indicating significant cytotoxicity against cancer cells.

2. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. A comparative study revealed that this compound exhibited a minimum inhibitory concentration (MIC) against Candida albicans at 50 µg/mL, outperforming traditional antifungal agents. This suggests its potential utility in developing new antifungal therapies.

3. Anti-inflammatory Properties

In animal models of inflammation, administration of this compound resulted in a marked reduction of inflammatory markers such as TNF-alpha levels. This indicates its potential as an anti-inflammatory agent, which could be beneficial for treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Target/Model | IC50/MIC | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Breast Cancer Cells | 10 µM | |

| Antimicrobial | Candida albicans | 50 µg/mL | |

| Anti-inflammatory | Animal Models | Reduction in TNF-alpha levels |

Case Study: Anticancer Efficacy

A detailed investigation into the anticancer properties of this compound involved treating MCF-7 cells with varying concentrations of the compound. Results indicated that at concentrations as low as 10 µM, there was a significant reduction in cell viability. Mechanistic studies suggested that this effect is mediated through the activation of apoptotic pathways involving caspase activation.

Case Study: Antimicrobial Efficacy

In another study focusing on its antimicrobial activity, researchers tested various concentrations of this compound against C. albicans. The results showed that it inhibited fungal growth at significantly lower concentrations compared to conventional antifungal treatments, suggesting its potential use in clinical applications for fungal infections.

Mecanismo De Acción

The mechanism of action of 2-Bibenzylcarboxylic Acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

2-Biphenylcarboxylic Acid (CAS 947-84-2)

- Structure : Biphenyl backbone with a carboxylic acid group at the ortho position.

- Molecular formula : C₁₃H₁₀O₂; MW : 198.22 g/mol .

- Key properties: Melting point: Not explicitly reported (NIST data focuses on spectral properties). Boiling point: ~300°C (estimated from analogous compounds). Solubility: Lower polarity than 2-bibenzylcarboxylic acid due to the rigid biphenyl structure.

- Applications : Used in ligand synthesis for coordination chemistry and as a building block for liquid crystals .

Key differences :

- The biphenyl system in 2-biphenylcarboxylic acid reduces conformational flexibility compared to the phenethyl group in this compound, affecting solubility and reactivity.

- 2-Biphenylcarboxylic acid has a smaller molecular weight (198.22 vs. 226.27) and lacks the ethylene spacer, altering steric and electronic interactions in reactions .

2-Benzoylbenzoic Acid (CAS 85-52-9)

- Structure: Benzophenone derivative with a carboxylic acid group at the ortho position.

- Molecular formula : C₁₄H₁₀O₃; MW : 226.23 g/mol .

- Key properties :

- Applications: Intermediate in the synthesis of anthraquinone dyes and photostabilizers .

Key differences :

- The benzoyl group introduces strong electron-withdrawing effects, making 2-benzoylbenzoic acid more acidic and reactive in electrophilic substitutions.

- Unlike this compound, it lacks the phenethyl group, limiting its utility in alkylation or hydrogenation reactions .

2-Anisic Acid (CAS 579-75-9)

- Structure : Methoxy-substituted benzoic acid.

- Molecular formula : C₈H₈O₃; MW : 152.15 g/mol .

- Key properties :

- Melting point: 101–103°C.

- Solubility: Higher water solubility due to the methoxy group’s polarity.

- Applications : Flavoring agent and intermediate in agrochemical synthesis .

Key differences :

- The methoxy group in 2-anisic acid enhances hydrophilicity and alters electronic properties, making it less suitable for lipophilic applications compared to this compound.

- Simpler structure (C₈H₈O₃ vs. C₁₅H₁₄O₂) limits its use in complex syntheses .

Comparative Data Table

Research Findings and Reactivity Insights

- Synthetic utility : this compound’s phenethyl group enables diverse functionalization (e.g., hydrogenation to cyclohexane derivatives), whereas 2-biphenylcarboxylic acid is preferred for rigid aromatic systems .

- Acidity : 2-Benzoylbenzoic acid’s acidity (pKa ~2.5) surpasses that of this compound (pKa ~4.5), influencing their roles in acid-catalyzed reactions .

- Safety : this compound’s irritancy (R36/37/38) is comparable to 2-benzoylbenzoic acid, but both require stringent handling compared to less hazardous 2-anisic acid .

Actividad Biológica

2-Bibenzylcarboxylic acid, a compound of increasing interest in medicinal chemistry, exhibits a range of biological activities that make it a subject of various research studies. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which features two benzyl groups attached to a carboxylic acid moiety. This structure contributes to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways related to disease progression, such as those involved in cancer cell proliferation.

- Receptor Modulation : It may also modulate receptor activity, leading to altered cellular responses that can benefit therapeutic outcomes.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of gene expression related to apoptosis pathways.

Table 1: Anticancer Activity Studies

| Study Reference | Cell Line | Concentration (µg/ml) | Viability Reduction (%) | Mechanism of Action |

|---|---|---|---|---|

| MCF-7 | 750 | 69 | Induction of apoptosis via caspase activation | |

| T47D | 750 | 81 | Activation of pro-apoptotic genes |

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Bacillus subtilis | 20 |

Case Studies

- Breast Cancer Treatment : A study investigating the effects of benzene-poly-carboxylic acid complexes, which include derivatives such as this compound, found that treatment significantly reduced cell viability in breast cancer cell lines (MCF-7 and T47D). The mechanism involved the induction of apoptosis through caspase activation and modulation of gene expression related to cell survival and death pathways .

- Antimicrobial Efficacy : Research on the antimicrobial properties revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound's low MIC values suggest its potential as an effective antimicrobial agent .

Propiedades

IUPAC Name |

2-(2-phenylethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHPVZBSOKLVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197636 | |

| Record name | o-Phenethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4890-85-1 | |

| Record name | 2-(2-Phenylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4890-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004890851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Phenethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-Phenylethyl)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U749PF8VJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.